molecular formula C17H20N4O2S B2615893 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2097923-57-2

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2615893
CAS No.: 2097923-57-2
M. Wt: 344.43
InChI Key: PLELQMFQCGPNGO-UHFFFAOYSA-N
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Description

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a piperidine ether linker and distinct pyrimidine and pyridine-thioether motifs, is characteristic of scaffolds designed for multi-target therapeutic strategies . Researchers are exploring its potential as a key intermediate or active compound in several areas. Primarily, its structural similarity to other piperidine-based molecules suggests potential application in developing agents for neurodegenerative diseases . The compound may be investigated for its ability to act as a histamine H3 receptor (H3R) antagonist/inverse agonist, a mechanism known to enhance the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes . Furthermore, the presence of the pyrimidine and thioether functionalities is a common feature in compounds studied for their anticancer properties. Similar molecules have been developed to target enzymes like Poly (ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cancer cell survival . Researchers can utilize this compound to probe its efficacy in inducing DNA damage markers (such as phosphorylation of H2AX) and apoptosis (evidenced by CASPASE 3/7 activation) in various cancer cell lines . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13-19-9-4-16(20-13)23-14-5-10-21(11-6-14)17(22)12-24-15-2-7-18-8-3-15/h2-4,7-9,14H,5-6,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELQMFQCGPNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their functionalization and coupling. Common synthetic routes may include:

    Formation of 2-Methylpyrimidine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Piperidine Derivative: Piperidine can be synthesized through hydrogenation of pyridine or by other methods such as the reduction of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the pyrimidine and piperidine derivatives with pyridin-4-ylthioethanone using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDC, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares core structural elements with several analogs (Table 1), differing primarily in substituents on the pyrimidine ring, piperidine linker groups, and terminal aromatic systems. Key variations include:

  • Pyrimidine substituents : Methyl (target compound), methanesulfonyl (), iodo ().
  • Linker groups: Thioether (target compound), oxygen (), amino ().
  • Terminal aromatic systems : Pyridine (target compound), chlorophenyl (), biphenyl ().
Table 1: Structural and Functional Comparison of Analogs
Compound Name Pyrimidine Substituent Linker Group Terminal Group Molecular Weight (g/mol) Key Applications/Findings Reference
Target Compound 2-Methyl Thioether Pyridin-4-yl ~375.4* Hypothesized enzyme inhibition
[18F]3 () 1-(Methylsulfonyl) Oxygen Fluorinated aryl ~500.3 Radioligand for oxytocin receptor imaging
2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-... () Methanesulfonyl Oxygen Pyrazolo-pyrimidine ~600.5 Kinase inhibition (patented therapeutic use)
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone () 5-Iodo, dimethylamino Amino ~445.2 Radiolabeling potential (iodine tag)
(4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () None Methanone Chlorophenyl ~317.8 Unspecified research use

*Estimated based on structural formula.

Pharmacokinetic and Functional Insights

  • Radioligand Potential: The fluorine-18 tagged analog in demonstrates utility in autoradiography and biodistribution studies, suggesting that the target compound’s pyrimidine-thioether structure could be modified for imaging applications .
  • Enzyme Targeting : Compounds with pyrazolo-pyrimidine cores () are patented for kinase inhibition, implying that the target compound’s pyrimidine group may similarly interact with ATP-binding domains .
  • Solubility and Bioavailability : The methanesulfonyl group in enhances solubility compared to methyl substituents, while the thioether in the target compound may improve membrane permeability due to its lipophilicity .

Critical Analysis of Evidence Gaps

  • Therapeutic Efficacy: No direct data on the target compound’s biological activity are available; inferences are drawn from structurally related patented molecules.

Biological Activity

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone, identified by CAS number 2097917-83-2, is a synthetic compound that exhibits potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol
  • Structure : The compound features a piperidine ring with a pyrimidine and pyridine moiety, contributing to its diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics demonstrate significant antimicrobial properties. In particular, the presence of the pyrimidine and piperidine rings may enhance interaction with microbial enzymes or receptors, leading to inhibition of growth. A study found that derivatives of piperidine exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated activity against malignant pleural mesothelioma through mechanisms involving the blockade of the ERK pathway and downregulation of CD44 expression .

The biological activity of this compound may involve:

  • Inhibition of Key Enzymes : It may act as an inhibitor for specific kinases involved in tumorigenesis.
  • Receptor Modulation : The compound could modulate receptor activities associated with inflammation and cancer progression.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antitumor Effects

A notable study evaluated the effects of a related compound in combination with trametinib on malignant pleural mesothelioma cells. The results indicated that this combination exhibited enhanced antitumor effects compared to either agent alone, suggesting synergistic interactions that warrant further investigation .

StudyFindings
Trametinib + 4-MUSignificant reduction in tumor growth in xenograft models
MechanismERK blockade and CD44 downregulation

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound exhibit potent activity against various cancer cell lines, highlighting their potential as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone, and what are the critical reaction conditions to consider?

  • Methodological Answer : The synthesis involves two key steps: (1) forming the ether linkage between the piperidine and 2-methylpyrimidine moieties, and (2) introducing the pyridin-4-ylthio group via nucleophilic substitution. For the ether bond, a Mitsunobu reaction or SN2 displacement under basic conditions (e.g., K₂CO₃ in DMF) is recommended, similar to piperidine-ether syntheses in related compounds . For the thioether group, a thiol-displacement reaction using pyridin-4-thiol and a suitable leaving group (e.g., bromide) in the presence of a base (e.g., NaH) is effective. Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via ¹H/¹³C NMR and HPLC (≥95% purity) are critical .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound, and how should data discrepancies be resolved?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity.
    Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers due to restricted rotation in the piperidine ring. Variable-temperature NMR or computational modeling (DFT) can resolve such ambiguities .

Q. What stability considerations must be addressed during storage and handling of this compound under laboratory conditions?

  • Methodological Answer : The pyridin-4-ylthio group is prone to oxidation. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation. Monitor stability via periodic HPLC analysis. If degradation exceeds 5% over 6 months, consider lyophilization or formulation with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with the compound immobilized on sepharose beads to pull down binding proteins from cell lysates. Validate hits via Western blot or SPR (surface plasmon resonance) .
  • Functional Assays : Test inhibition/activation of candidate targets (e.g., kinases) using ATP-Glo™ or fluorescence polarization assays. Compare IC₅₀ values against known inhibitors .
  • Cellular Imaging : Synthesize a fluorescent analog (e.g., BODIPY-labeled) to track subcellular localization in live-cell imaging .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Low oral absorption may explain poor in vivo activity despite high in vitro potency .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to identify metabolites. A major metabolite (e.g., sulfoxide derivative) may account for off-target effects .
  • Formulation Optimization : Use nanoemulsions or liposomal encapsulation to enhance solubility and tissue penetration .

Q. What methodological approaches are recommended for optimizing the pharmacokinetic properties of this compound through structural modifications?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to the piperidine ring to reduce lipophilicity. Measure LogP via shake-flask method and correlate with Caco-2 permeability data .
  • Metabolic Stability : Replace the methyl group on the pyrimidine ring with a trifluoromethyl group to block CYP450-mediated oxidation. Validate using human hepatocyte assays .
  • Prodrug Design : Mask the ketone group as an ester or Schiff base to improve oral absorption. Hydrolyze in plasma and monitor release kinetics .

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